molecular formula C8H7NO5 B376771 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde CAS No. 6615-24-3

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Cat. No.: B376771
CAS No.: 6615-24-3
M. Wt: 197.14g/mol
InChI Key: PFFADGGGGYOQSM-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO5. It is a nitroaromatic compound that is used in various chemical syntheses and research applications. The compound is characterized by the presence of hydroxyl, methoxy, and nitro functional groups attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 2-hydroxy-4-methoxybenzaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzaldehyde ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methoxy-5-nitrobenzaldehyde involves its functional groups interacting with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and participate in nucleophilic reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups enhances its solubility and ability to form hydrogen bonds, while the nitro group adds to its reactivity in reduction and substitution reactions .

Properties

IUPAC Name

2-hydroxy-4-methoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8-3-7(11)5(4-10)2-6(8)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFADGGGGYOQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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